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Compound of Interest

Compound Name: 3-Amino-5-fluoropyridine

Cat. No.: B1296810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic building block, 3-Amino-5-fluoropyridine. The information presented herein is

essential for the characterization and utilization of this compound in synthetic chemistry and

drug discovery. This guide includes expected nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring

such spectra.

Spectroscopic Data Summary
While comprehensive, experimentally validated spectroscopic datasets for 3-Amino-5-
fluoropyridine are not readily available in the public domain, the following tables summarize

the expected spectral characteristics based on the compound's structure and data for

analogous compounds. These tables provide a reliable reference for the identification and

characterization of 3-Amino-5-fluoropyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.0-8.2 d ~2-3 H-2

~7.8-8.0 d ~2-3 H-6

~7.0-7.2 dd ~8-10, ~2-3 H-4

~3.5-4.5 br s - -NH₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~155-160 (d) C-5 (¹JCF)

~145-150 C-3

~130-135 (d) C-2 (³JCF)

~125-130 (d) C-6 (³JCF)

~115-120 (d) C-4 (²JCF)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). (d) indicates a

doublet due to carbon-fluorine coupling.

Table 3: Predicted IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium-Strong
N-H stretching (asymmetric

and symmetric)

3100-3000 Medium Aromatic C-H stretching

1620-1580 Strong
C=C and C=N stretching

(aromatic ring)

1500-1400 Medium-Strong Aromatic ring vibrations

1250-1150 Strong C-F stretching

1350-1250 Medium C-N stretching

900-650 Medium-Strong
Aromatic C-H out-of-plane

bending

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment

112.05 High [M]⁺ (Molecular Ion)

85.04 Medium [M - HCN]⁺

58.03 Medium [M - HCN - F]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of atoms in 3-Amino-5-
fluoropyridine.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-5-fluoropyridine in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-

d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in

which the compound is fully soluble and does not have signals that overlap with analyte

resonances.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to encompass the expected range of carbon chemical shifts

(typically 0-200 ppm).
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A larger number of scans is generally required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Amino-5-fluoropyridine.

Methodology (KBr Pellet Method):

Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of 3-Amino-5-fluoropyridine with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. KBr is transparent to infrared radiation.

Transfer the finely ground mixture to a pellet press.

Apply pressure to form a thin, transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Amino-5-
fluoropyridine.
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Methodology (Electron Ionization - Mass Spectrometry):

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe. The sample is heated to induce

vaporization into the ion source.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process causes the molecules to ionize and fragment in

a reproducible manner.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The output is a mass spectrum, which is a plot of relative ion intensity

versus m/z.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Amino-5-fluoropyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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